5-methyl-2-[(2,3,5,6-tetramethylbenzyl)sulfanyl]-1H-benzimidazole
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Overview
Description
5-METHYL-2-{[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. This particular compound features a benzodiazole core substituted with a methyl group and a tetramethylphenylmethylsulfanyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-{[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodiazole core through a cyclization reaction involving an o-phenylenediamine derivative and a suitable carbonyl compound. The resulting benzodiazole is then subjected to further functionalization to introduce the methyl and tetramethylphenylmethylsulfanyl groups. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Catalysts and automated reaction systems may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-{[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
5-METHYL-2-{[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-METHYL-2-{[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-1H-BENZODIAZOLE: A simpler benzodiazole derivative with a single methyl group.
5-METHYL-2-PHENYL-1H-BENZODIAZOLE: A benzodiazole with a phenyl group instead of the tetramethylphenylmethylsulfanyl group.
2,3,5,6-TETRAMETHYLPHENYL-1H-BENZODIAZOLE: A compound with multiple methyl groups on the phenyl ring.
Uniqueness
5-METHYL-2-{[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is unique due to the presence of both the methyl and tetramethylphenylmethylsulfanyl groups, which may confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C19H22N2S |
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Molecular Weight |
310.5 g/mol |
IUPAC Name |
6-methyl-2-[(2,3,5,6-tetramethylphenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H22N2S/c1-11-6-7-17-18(8-11)21-19(20-17)22-10-16-14(4)12(2)9-13(3)15(16)5/h6-9H,10H2,1-5H3,(H,20,21) |
InChI Key |
BCFOIEIEJAGGLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=C(C(=CC(=C3C)C)C)C |
Origin of Product |
United States |
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